molecular formula C53H71F3N16O14 B3028486 (2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid CAS No. 211376-91-9

(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B3028486
CAS No.: 211376-91-9
M. Wt: 1213.2 g/mol
InChI Key: IGUQEWJNWLNRKR-FOMFOXEDSA-N
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Description

The compound (2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid is a complex peptide-derived molecule with multiple functional domains:

  • Core structure: A pyrrolidine-2-carboxamide backbone with sequential amino acid residues.
  • Indol-3-yl group: Contributes to hydrophobic interactions and aromatic stacking. Diaminomethylideneamino group: A guanidine-like moiety, likely enhancing solubility and cationic character.
  • Trifluoroacetic acid (TFA): A counterion from purification, which may influence solubility and stability .

Synthesis involves multi-step solid-phase peptide synthesis (SPPS) using coupling agents like HATU and N,N-diisopropylethylamine (DIPEA) in polar aprotic solvents (e.g., DMF). Post-synthesis purification via HPLC often leaves TFA as a residual counterion . Structural confirmation relies on NMR (¹H, ¹³C) and mass spectrometry .

Properties

IUPAC Name

(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H70N16O12.C2HF3O2/c1-28(2)17-37(46(75)63-35(9-5-15-56-51(53)54)50(79)67-16-6-10-41(67)49(78)58-23-42(52)71)62-43(72)24-59-44(73)38(18-29-11-13-32(70)14-12-29)64-48(77)40(25-68)66-47(76)39(19-30-21-57-34-8-4-3-7-33(30)34)65-45(74)36(61-27-69)20-31-22-55-26-60-31;3-2(4,5)1(6)7/h3-4,7-8,11-14,21-22,26-28,35-41,57,68,70H,5-6,9-10,15-20,23-25H2,1-2H3,(H2,52,71)(H,55,60)(H,58,78)(H,59,73)(H,61,69)(H,62,72)(H,63,75)(H,64,77)(H,65,74)(H,66,76)(H4,53,54,56);(H,6,7)/t35-,36-,37-,38-,39-,40-,41-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUQEWJNWLNRKR-FOMFOXEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H71F3N16O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1213.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and specific coupling reactions. Typical reagents might include coupling agents like EDCI or DCC, protecting groups like Boc or Fmoc, and solvents such as DMF or DCM.

Industrial Production Methods

Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. The process might also include purification steps like HPLC to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: Amide groups can be reduced to amines.

    Substitution: The imidazole and indole rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its unique structural features that may enhance bioactivity. Its design incorporates multiple amino acid sequences that can interact with biological targets, making it a candidate for drug development.

Key Applications:

  • Anticancer Activity : Research indicates that similar peptide compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation . The incorporation of imidazole and indole structures suggests potential interactions with cancer-related enzymes.
  • Antimicrobial Properties : Peptides with complex structures have shown efficacy against various bacterial strains, suggesting that this compound could be explored for antibiotic applications .

Biochemical Research

The compound's intricate structure allows for various biochemical investigations, particularly in understanding protein interactions and enzymatic activities.

Key Applications:

  • Enzyme Inhibition Studies : The presence of multiple functional groups may facilitate the study of enzyme inhibition mechanisms, particularly in proteases and kinases .
  • Protein Folding and Stability : The stability of peptide-like structures can provide insights into protein folding mechanisms, potentially aiding in the design of stabilizing agents for therapeutic proteins .

Drug Delivery Systems

Given its peptide nature, this compound can be utilized in drug delivery systems where targeted delivery is crucial.

Key Applications:

  • Nanoparticle Conjugation : Peptides can be conjugated to nanoparticles to enhance the delivery of therapeutic agents directly to target cells, improving efficacy while minimizing side effects .
  • Controlled Release Formulations : The incorporation of this compound into controlled release systems can allow for sustained drug release, improving patient compliance and therapeutic outcomes .

Vaccine Development

The compound's ability to elicit immune responses could be harnessed in vaccine formulations.

Key Applications:

  • Peptide Vaccines : Utilizing specific sequences from this compound could lead to the development of peptide-based vaccines that stimulate an immune response against particular pathogens or tumors .
  • Adjuvant Properties : The structural components may enhance the efficacy of existing vaccines by acting as adjuvants, boosting immune responses through improved antigen presentation .

Table 1: Summary of Potential Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAnticancer Activity
Antimicrobial Properties
Biochemical ResearchEnzyme Inhibition Studies
Protein Folding and Stability
Drug Delivery SystemsNanoparticle Conjugation
Controlled Release Formulations
Vaccine DevelopmentPeptide Vaccines
Adjuvant Properties

Case Study 1: Anticancer Activity

A study conducted on similar peptide compounds demonstrated significant inhibition of tumor growth in vitro and in vivo models. These findings suggest that modifications to the structure could enhance activity against specific cancer types.

Case Study 2: Enzyme Inhibition

Research on related peptides has shown promise in inhibiting key enzymes involved in metabolic pathways. This study highlights the importance of structural diversity in developing potent enzyme inhibitors.

Case Study 3: Vaccine Efficacy

Peptide-based vaccines utilizing sequences from complex compounds have shown enhanced immunogenicity in animal models, paving the way for clinical trials aimed at human application.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The multiple functional groups allow for diverse interactions at the molecular level, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Standards ()

Compounds e–o in share a peptide backbone but differ in substituents:

Compound ID Key Substituents Functional Differences
e 2-(2,6-dimethylphenoxy)acetamide Increased hydrophobicity due to methyl groups.
f Formamido group Enhanced hydrogen-bonding vs. acetamido.
g Acetamido group Reduced polarity compared to f .
m 2-oxotetrahydropyrimidinyl butanamide Cyclic urea moiety improves metabolic stability.

Key Insight : The target compound’s imidazole-indole-hydroxyphenyl triad distinguishes it from e–o , which lack aromatic heterocycles. This triad may enhance binding to targets like kinase domains or GPCRs.

Analogues with Modified Side Chains ()

The compound in , (2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]py..., features:

  • Methylamino acetyl group: Replaces the amino-2-oxoethyl group in the target compound.
  • Impact: The methylamino group may reduce solubility but enhance membrane permeability due to increased lipophilicity .

Functional Group Variations (–9)

  • Trifluoroacetamide vs. TFA counterion: The former is covalently bound, altering electronic properties .

Binding and Interaction Studies

  • Protein-Chemical Interaction Prediction (): SVM models combined with mass spectrometry data suggest the target compound’s diaminomethylideneamino and imidazole groups may interact with arginine-rich protein domains (e.g., nuclear localization signals). Analogues lacking these groups show reduced binding scores .

Physicochemical Properties

  • Chromatographic Behavior (): Retention times correlate with fluorinated chain length and functional group similarity. The target compound’s TFA counterion shortens retention time compared to non-ionic analogues, aiding purification .

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Aromatic Groups Polar Groups Molecular Weight (Da)*
Target Compound Imidazole, Indole, Ph-OH Diaminomethylideneamino, TFA ~1200 (estimated)
e () Phenyl Acetamide, Hydroxy ~750
m () Phenyl Urea, Hydroxy ~900
Compound Imidazole, Ph-OH Methylamino acetyl ~1300 (estimated)

*Exact weights require experimental validation.

Biological Activity

The compound is a complex peptide derivative with potential biological activities. Its intricate structure suggests a multifaceted interaction with various biological systems, particularly in the context of receptor binding and signaling pathways.

Molecular Characteristics

  • Molecular Formula : C46H65N15O12S2
  • Molecular Weight : 1084.24 g/mol
  • Hydrogen Bond Donors : 14
  • Hydrogen Bond Acceptors : 16
  • LogP : -4.8 (indicating high hydrophilicity)

These properties suggest that the compound is likely to exhibit significant solubility in aqueous environments, which is beneficial for biological activity.

This compound has been associated with several biological activities, particularly through its interaction with various receptors:

  • Oxytocin Receptor Modulation : The compound has been shown to bind to the oxytocin receptor (OTR), which plays a critical role in various physiological functions, including social bonding, reproduction, and stress response. The activity at this receptor has been quantified in several studies:
    • Oxytocic Activity : Reported activities include values of 13.9 U/mg and 25.5 U/mg .
    • Ki Values : The inhibition constant (Ki) has been reported as low as 1.17 nM, indicating high potency in receptor binding .

Biological Studies and Case Reports

Several studies have explored the biological implications of this compound:

Study on Vasopressin Analogues

A study highlighted the role of vasopressin analogs in regulating fluid balance and blood pressure, which may relate to the activity of this compound due to structural similarities with vasopressin . The modulation of vasopressin receptors can lead to significant physiological effects such as increased water retention and vasoconstriction.

COVID-19 Therapeutics

Research into therapeutic agents for COVID-19 has included investigations into compounds that exhibit similar structural motifs. Although not directly studied for COVID-19, the potential for antiviral activity through receptor modulation presents a promising avenue for future research .

Comparative Activity Table

CompoundActivity (U/mg)Ki (nM)Receptor Target
Subject Compound25.51.17Oxytocin Receptor
VasopressinVaries~0.5Vasopressin Receptors
RemdesivirN/AN/ARNA-dependent RNA polymerase

Q & A

Q. What are the primary spectroscopic techniques for characterizing this compound, and how are they prioritized?

Answer: Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for structural validation. NMR resolves stereochemical configurations, while HPLC ensures purity (>98% by area normalization). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Prioritization depends on synthesis stage: HPLC for purity checks post-synthesis, NMR for intermediate validation, and MS for final confirmation .

Q. How should researchers design initial synthetic routes for this complex peptide derivative?

Answer: Utilize solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection schemes. Key steps:

  • Coupling Optimization: Monitor coupling efficiency via Kaiser tests; use HOBt/DIC activation for sterically hindered residues.
  • Deprotection: 20% piperidine in DMF for Fmoc removal, ensuring minimal racemization.
  • Cleavage: TFA-based cocktails (e.g., TFA:thioanisole:water 95:2.5:2.5) to preserve acid-labile groups. Control reaction temperatures (<25°C) to prevent aggregation .

Q. What safety protocols are essential when handling the trifluoroacetic acid (TFA) counterion?

Answer: Use fume hoods for TFA evaporation (boiling point: 72°C). Neutralize waste with 10% sodium bicarbonate before disposal. Personal protective equipment (PPE) includes nitrile gloves (TFA permeates latex) and polycarbonate face shields. Monitor airborne concentrations (<0.1 ppm OSHA PEL) with real-time sensors .

Advanced Research Questions

Q. How can contradictory data between computational docking predictions and in vitro assays be resolved?

Answer: Apply a multi-step validation:

  • Re-dock with Explicit Solvent Models: Use molecular dynamics (MD) simulations (e.g., AMBER) to account for solvation effects.
  • Experimental Cross-Validation: Surface Plasmon Resonance (SPR) to measure binding kinetics (ka/kd).
  • Theoretical Alignment: Reconcile discrepancies by revisiting the target’s conformational flexibility in the chosen framework (e.g., induced-fit vs. rigid docking) .

Q. What strategies optimize catalytic efficiency in large-scale synthesis while minimizing epimerization?

Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 50°C for 10 min vs. 24 hrs conventional) with <1% epimerization.
  • Enzymatic Resolution: Use subtilisin Carlsberg for chiral purity (≥99% ee) in critical intermediates.
  • Process Analytical Technology (PAT): In-line FTIR monitors real-time reaction progress to halt at optimal conversion .

Q. How do researchers establish structure-activity relationships (SAR) for this compound’s biological targets?

Answer: Implement a hybrid approach:

  • Alanine Scanning: Systematically replace residues (e.g., indole or imidazole groups) to map binding contributions.
  • Free Energy Perturbation (FEP): Quantify ΔΔG of mutations using Schrödinger’s FEP+ module.
  • Pharmacophore Modeling: Align with X-ray crystallography data to validate electrostatic/hydrophobic hotspots .

Methodological Considerations

Q. What statistical frameworks address variability in biological replicate assays?

Answer: Use mixed-effects models (e.g., R’s lme4 package) to partition variance between technical and biological replicates. For low n (n=3), apply Bayesian hierarchical models to estimate credible intervals. Pre-register analysis plans to mitigate Type I errors .

Q. How to integrate multi-omics data (proteomics, metabolomics) to study this compound’s off-target effects?

Answer:

  • Network Pharmacology: Build interaction networks using STRING or Reactome.
  • Pathway Enrichment: GSEA or MetaboAnalyst to identify perturbed pathways (FDR <0.05).
  • Machine Learning: Random Forest classifiers to prioritize high-impact off-targets .

Data Contradiction Analysis

Q. When HPLC purity and bioactivity data conflict, what troubleshooting steps are recommended?

Answer:

  • Orthogonal Purity Assays: Use capillary electrophoresis (CE) or LC-MS/MS to detect co-eluting impurities.
  • Dose-Response Curves: Confirm EC50 consistency across 3+ independent assays.
  • Stability Testing: Assess compound degradation under assay conditions (e.g., pH 7.4, 37°C) .

Theoretical Framework Integration

Q. How to align mechanistic studies with existing peptide-drug interaction theories?

Answer: Ground experiments in the Lock-and-Key vs. Conformational Selection paradigms. For example:

  • SPR Assays: Measure kon/koff to distinguish pre-existing vs. induced-fit binding.
  • Theoretical Validation: Compare results to MD simulations of apo vs. holo receptor states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.